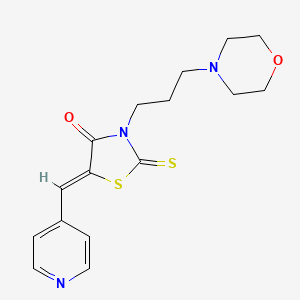

(Z)-3-(3-morpholinopropyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one

Description

(Z)-3-(3-morpholinopropyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a thioxothiazolidinone derivative characterized by a morpholinopropyl chain at the 3-position and a pyridin-4-ylmethylene group at the 5-position of the heterocyclic core. The morpholine moiety enhances solubility and bioavailability due to its polar nature, while the pyridine ring may contribute to π-π stacking interactions with biological targets . Its synthesis likely follows established routes for thioxothiazolidinones, involving condensation of 2-thioxothiazolidin-4-one with appropriate aldehydes and subsequent functionalization .

Properties

IUPAC Name |

(5Z)-3-(3-morpholin-4-ylpropyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S2/c20-15-14(12-13-2-4-17-5-3-13)23-16(22)19(15)7-1-6-18-8-10-21-11-9-18/h2-5,12H,1,6-11H2/b14-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCRYLYGWAYBTK-OWBHPGMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(=O)C(=CC3=CC=NC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(3-morpholinopropyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₁₈N₂OS₂

- Molecular Weight : 298.43 g/mol

Structural Features :

- The thiazolidinone core contributes to its biological activity.

- The presence of a morpholine group enhances its solubility and bioavailability.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. A study on similar compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| Similar Thiazolidinones | E. coli | 16 µg/mL |

Antifungal Activity

In vitro studies have shown that related thiazolidinone compounds inhibit the growth of fungi such as Candida albicans. The inhibition is believed to occur through interference with ergosterol biosynthesis, a critical component of fungal cell membranes.

Cytotoxicity Studies

Cytotoxicity assays conducted on NIH/3T3 mouse fibroblast cells revealed that the compound has a moderate cytotoxic profile. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

| Compound | IC50 (µM) |

|---|---|

| This compound | 150 µM |

| Doxorubicin (Control) | 0.5 µM |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in microbial metabolism.

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of thiazolidinone derivatives, including our compound, against clinical isolates of resistant bacteria. Results showed a promising reduction in bacterial load in treated groups compared to controls.

Study 2: Antifungal Activity

In another investigation, the antifungal activity was assessed using a modified EUCAST protocol. The compound exhibited significant activity against Candida species with MIC values comparable to established antifungals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Thioxothiazolidin-4-one derivatives exhibit diverse biological activities depending on substituents at the 3- and 5-positions. Below is a comparative analysis with structurally related compounds:

Key Observations:

Morpholine vs. Other Substituents: The target compound’s 3-morpholinopropyl chain differentiates it from derivatives with shorter alkyl or aryl groups (e.g., 3-N(2-ethoxyphenyl) in ). Morpholine-containing analogs (e.g., 3f in ) show enzyme-inhibitory activity, suggesting the target compound may share similar pharmacological profiles . In contrast, indole- or nitrobenzylidene-substituted derivatives (e.g., 5b, 5j) exhibit enhanced antibacterial or antioxidant activities, highlighting the role of aromatic substituents in modulating bioactivity .

Pyridine vs. Other Heterocycles: The pyridin-4-ylmethylene group in the target compound may offer distinct electronic and steric effects compared to benzylidene () or indole-based substituents ().

Biological Activity Trends: Antimicrobial activity correlates with substituent bulk and polarity. For example, C4 () and 5b () show potent effects due to nitroindole or hydroxyphenyl groups, respectively. The target compound’s pyridine-morpholine combination may balance solubility and membrane permeability for enhanced efficacy .

Synthetic Feasibility :

- Yields for similar compounds range widely (35–85%), influenced by steric hindrance and reaction conditions. The absence of yield data for the target compound suggests optimization may be required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.